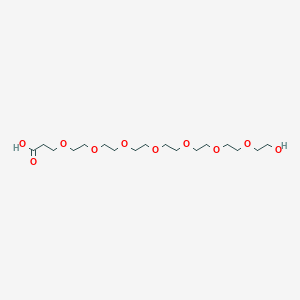

HO-Peg7-CH2CH2cooh

Description

HO-PEG7-CH2CH2COOH (hydroxy-heptaethylene glycol-propionic acid) is a polyethyleneglycol (PEG) derivative featuring a hydroxyl (-OH) terminal group, a seven-unit PEG chain, and a propionic acid (-CH2CH2COOH) group. This structure confers exceptional hydrophilicity, biocompatibility, and reactivity, making it a versatile tool in biomedical and material sciences. Key applications include:

- Drug Delivery: Enhances solubility and stability of hydrophobic drugs .

- Surface Modification: Improves biocompatibility of nanoparticles and implants .

- Bioconjugation: Facilitates covalent coupling with amines via its carboxylic acid group .

The hydroxyl group enables esterification or etherification, while the PEG7 spacer reduces steric hindrance and immunogenicity, critical for in vivo applications .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O10/c18-2-4-22-6-8-24-10-12-26-14-16-27-15-13-25-11-9-23-7-5-21-3-1-17(19)20/h18H,1-16H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUMKMYMVWWYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of catalysts such as potassium hydroxide and temperatures ranging from 60°C to 80°C.

Industrial Production Methods: In industrial settings, the production of HO-Peg7-CH2CH2cooh is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the polymerization of ethylene oxide in the presence of a catalyst, followed by functionalization with carboxylic acid groups.

Chemical Reactions Analysis

Types of Reactions: HO-Peg7-CH2CH2cooh undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Drug Delivery Systems

Overview : HO-Peg7-CH2CH2cooh is utilized in drug delivery systems to enhance the pharmacokinetics and therapeutic efficacy of drugs. The carboxylic acid group allows for conjugation with various therapeutic agents, improving their solubility and stability.

Key Benefits :

- Increased Solubility : The PEG moiety enhances the solubility of hydrophobic drugs.

- Prolonged Circulation Time : PEGylation reduces renal clearance, allowing for sustained drug release.

- Reduced Immunogenicity : The “stealth” effect of PEG minimizes immune recognition.

Case Study : A study demonstrated that PEGylated proteins exhibited significantly improved half-lives in circulation compared to their non-PEGylated counterparts. For example, adenosine deaminase modified with HO-Peg7-CH2CH2cooh showed enhanced therapeutic effects in animal models due to prolonged systemic exposure .

Protein Modification

Overview : HO-Peg7-CH2CH2cooh is frequently employed in the PEGylation of recombinant proteins. This process modifies proteins to improve their pharmacological properties.

| Modification Type | Effect on Protein | Example Protein |

|---|---|---|

| N-terminal acylation | Reduces immunogenicity | Interferon |

| Lysine side chain modification | Increases stability | Asparaginase |

| Carboxyl modification | Enhances solubility | Granulocyte colony-stimulating factor |

Insights : The modification of proteins with HO-Peg7-CH2CH2cooh has shown to significantly improve their bioactivity while minimizing adverse effects. For instance, PEGylated interferon has been shown to maintain therapeutic efficacy while reducing injection frequency .

Bioconjugation Strategies

Overview : The compound is also utilized in bioconjugation strategies, linking biomolecules such as antibodies or enzymes to therapeutic agents or imaging probes.

Advantages :

- Versatile Linker Chemistry : The carboxylic acid group facilitates the formation of stable amide bonds with amine-containing compounds.

- Targeted Delivery : Bioconjugates can be designed to target specific tissues or cells, enhancing treatment efficacy.

| Bioconjugate Type | Targeted Application | Outcome |

|---|---|---|

| Antibody-drug conjugates (ADCs) | Cancer therapy | Improved targeting and reduced off-target effects |

| Enzyme prodrugs | Enzyme replacement therapy | Enhanced stability and bioavailability |

Biomedical Devices

Overview : HO-Peg7-CH2CH2cooh is applied in the development of biomedical devices, particularly in coatings that prevent protein adsorption and biofouling.

Key Applications :

- Antifouling Coatings : The compound's hydrophilicity helps create surfaces that resist protein adsorption.

- Controlled Release Systems : It can be incorporated into hydrogels for controlled drug release applications.

Case Study 1: Drug Delivery Enhancement

A research study evaluated the impact of HO-Peg7-CH2CH2cooh on the delivery of chemotherapeutic agents in cancer treatment. The results indicated that PEGylated formulations led to a significant increase in tumor accumulation compared to free drugs, demonstrating improved efficacy and reduced systemic toxicity .

Case Study 2: Protein Stability

In another study focusing on protein stability, researchers found that PEGylated enzymes exhibited enhanced thermal stability and resistance to proteolytic degradation. This was attributed to the steric hindrance provided by the PEG chains, which protected the protein structure from denaturation .

Mechanism of Action

The mechanism of action of HO-Peg7-CH2CH2cooh involves its ability to form hydrogen bonds with water molecules, enhancing the solubility and stability of the compounds it is attached to. This property is particularly useful in drug delivery systems, where it helps to improve the bioavailability and therapeutic efficacy of drugs . The compound can also interact with proteins and nucleic acids, facilitating their transport and delivery within biological systems .

Comparison with Similar Compounds

Structural and Functional Differences

*Molecular weight varies depending on structural confirmation (e.g., vs. 6).

NHS-PEG7-COOH

- Reactivity : NHS ester reacts efficiently with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, enabling high-yield bioconjugation .

- Applications : Preferred for protein labeling, antibody-drug conjugates (ADCs), and targeted drug delivery due to rapid coupling kinetics .

- Limitations : Less stable in aqueous solutions than HO-PEG7-CH2CH2COOH; requires storage at -20°C .

HO-PEG2-PA

- Reactivity : Shorter PEG chain limits solubility and increases steric hindrance, making it less suitable for large biomolecules .

- Applications : Used in small-molecule prodrugs or as a linker in organic synthesis where minimal spacing is needed .

HOOCCH2O-PEG7-CH2COOH

- Reactivity: Dual carboxylic acid groups enable crosslinking (e.g., with diamines) for hydrogel formation or nanoparticle stabilization .

- Applications : Ideal for creating 3D scaffolds in tissue engineering or multi-functionalized surfaces .

Hydroxy-PEG5-CH2COOH

- Reactivity : Balances spacing and solubility, offering intermediate flexibility between PEG2 and PEG7 derivatives .

- Applications : Suitable for conjugating medium-sized molecules (e.g., peptides) without excessive hydrophilicity .

Performance in Drug Delivery

- HO-PEG7-CH2CH2COOH : Long PEG7 chain minimizes immune recognition and prolongs circulation time, critical for stealth drug carriers .

- HO-PEG2-PA: Limited utility in systemic delivery due to rapid renal clearance from shorter chain length .

Solubility and Stability

Biological Activity

HO-Peg7-CH2CH2COOH, also known as Hydroxy-Polyethylene Glycol with a carboxylic acid functional group, is a compound that merges the properties of polyethylene glycol (PEG) with hydroxyl and carboxylic acid functionalities. This unique structure enhances its solubility in water and ability to form hydrogen bonds, making it particularly valuable in various biochemical applications. This article delves into the biological activity of HO-Peg7-CH2CH2COOH, highlighting its synthesis, properties, applications, and research findings.

The molecular formula of HO-Peg7-CH2CH2COOH includes a long polyethylene glycol chain consisting of seven ethylene glycol units terminated with a carboxylic acid group. This structure provides optimal balance between solubility and stability, which is crucial for its applications in drug delivery systems and protein modifications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₆O₁₁ |

| Molecular Weight | 428.47 g/mol |

| Solubility | High in water |

| Functional Groups | Hydroxyl, Carboxylic Acid |

Biological Applications

HO-Peg7-CH2CH2COOH has demonstrated significant biological activity across various fields:

- Drug Delivery Systems : The compound is utilized in the development of polymer-drug conjugates (PDCs), which enhance the delivery and efficacy of therapeutic agents. Its ability to improve solubility and reduce immunogenicity makes it an attractive candidate for formulating biopharmaceuticals .

- Protein Modification : HO-Peg7-CH2CH2COOH is employed to modify proteins, increasing their stability and circulation time in the bloodstream while potentially reducing their immunogenicity through steric hindrance .

- Cancer Research : Research indicates that PEGylated compounds can inhibit cancer cell migration and proliferation. For instance, studies have shown that PEG-based conjugates can significantly inhibit vascular endothelial growth factor (VEGF)-stimulated migration of human umbilical vein endothelial cells (HUVECs) by over 65% .

Research Findings

Recent studies have focused on the interactions of HO-Peg7-CH2CH2COOH with biological molecules:

- In Vitro Studies : In vitro evaluations have demonstrated that HO-Peg7-CH2CH2COOH enhances the loading capacity of drugs like haloperidol in conjugates, significantly improving their therapeutic potential .

- Cytotoxicity Assessments : The cytotoxicity of HO-Peg7-CH2CH2COOH conjugates was assessed using breast cancer cell lines (MCF-7 and MDA-MB 231), revealing IC50 values greater than 100 µM for PEG conjugates compared to approximately 50 µM for free haloperidol, indicating a need for further optimization in drug design .

Case Studies and Applications

Several case studies illustrate the practical applications of HO-Peg7-CH2CH2COOH:

- PEGylation in Therapeutic Proteins : A study highlighted the use of PEGylated salmon calcitonin, where PEG modification extended the circulating half-life significantly due to increased molecular weight and reduced immunogenicity .

- Heavy Metal Remediation : Research indicated that nanostructures self-assembled from small molecules, including HO-Peg7-CH2CH2COOH derivatives, showed promise in environmental applications such as heavy metal remediation, showcasing its versatility beyond pharmaceutical uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.